![molecular formula C12H14BrNO3S B029418 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one CAS No. 58722-38-6](/img/structure/B29418.png)

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

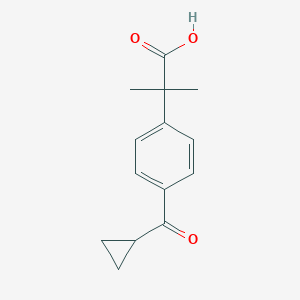

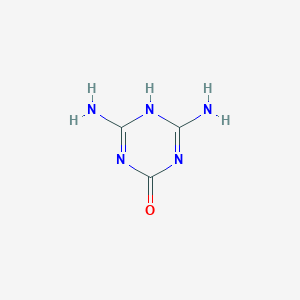

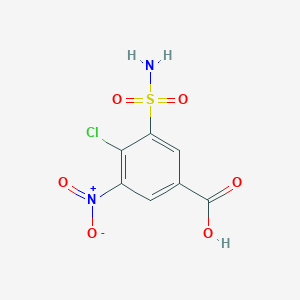

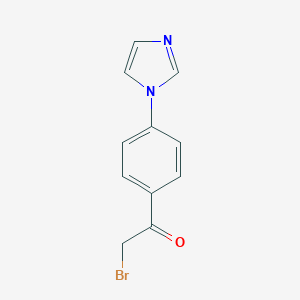

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H14BrNO3S . It has a molecular weight of 332.22 g/mol . The IUPAC name for this compound is 2-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one can be represented by the canonical SMILES string: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr . This compound has a topological polar surface area of 62.8 Ų and contains 18 heavy atoms .Physical And Chemical Properties Analysis

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one has a molecular weight of 332.22 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . This compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are both 330.98778 g/mol .Wissenschaftliche Forschungsanwendungen

Application in Drug Discovery

Field

Medicinal Chemistry

Summary of Application

The pyrrolidine ring, a component of “2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Methods of Application

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to create bioactive molecules with target selectivity . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Results or Outcomes

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Antimicrobial Applications

Field

Pharmaceutical and Antimicrobial Applications

Summary of Application

Research has revealed that 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one exhibits notable antimicrobial activity against a wide range of bacteria and fungi .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources found. However, the compound’s antimicrobial properties suggest it could be used in treatments or products designed to combat harmful microorganisms .

Results or Outcomes

The compound’s ability to combat these microorganisms makes it a promising candidate for pharmaceutical and antimicrobial applications .

Ligands for Transition Metals

Field

Chemistry

Summary of Application

Pyrrolidine and its derivatives, including “2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one”, are used widely as ligands for transition metals .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources found. However, the compound’s properties suggest it could be used in reactions involving transition metals .

Results or Outcomes

The use of these compounds as ligands can lead to the formation of new compounds with different properties .

Organocatalysts

Field

Organic Chemistry

Summary of Application

Pyrrolidine and its derivatives are used as organocatalysts .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources found. However, the compound’s properties suggest it could be used in organic reactions as a catalyst .

Results or Outcomes

The use of these compounds as organocatalysts can enhance the rate of organic reactions .

Pharmaceutical Intermediates

Field

Pharmaceutical Chemistry

Summary of Application

“2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one” is an important raw material and used as pharmaceutical intermediates .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources found. However, the compound’s properties suggest it could be used in the synthesis of pharmaceuticals .

Results or Outcomes

The use of this compound as an intermediate can lead to the formation of new pharmaceuticals .

Anti-Diabetes Candidates

Summary of Application

Chalcone-sulfonyl piperazine hybrids, which could potentially include “2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one”, are being explored as anti-diabetes candidates .

Methods of Application

Various chalcone-sulfonyl piperazine hybrid compounds were designed and synthesized to develop inhibitors against alpha-glucosidase and alpha-amylase .

Results or Outcomes

Compound 5k exhibited excellent inhibitory activity against alpha-glucosidase (IC 50 = 0.31 ± 0.01 µM) and alpha-amylase (IC 50 = 4.51 ± 1.15 µM), which is 27-fold more active against alpha-glucosidase and 7-fold more active against alpha-amylase compared to acarbose .

Eigenschaften

IUPAC Name |

2-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c13-9-12(15)10-3-5-11(6-4-10)18(16,17)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFXLQROGLQKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368824 |

Source

|

| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |

CAS RN |

58722-38-6 |

Source

|

| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)